molecular formula C8H4ClN3O4 B1394953 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216686-76-8

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1394953
CAS RN: 1216686-76-8
M. Wt: 241.59 g/mol
InChI Key: ZUPQLGZLJYUXGA-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one” is a derivative of 2-Chloro-4-Nitrophenyl Isocyanate . This compound has a molecular formula of C7H3ClN2O3, an average mass of 198.563 Da, and a monoisotopic mass of 197.983215 Da .

Scientific Research Applications

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Oxadiazole derivatives have been studied for their effectiveness in controlling mild steel dissolution. Derivatives like 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione and 5-benzyl-3-((2-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione exhibited significant corrosion inhibition efficiency in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, as confirmed by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).

Biological Activities

  • Central Nervous System Depressant Activity: Certain substituted 1,3,4-oxadiazoles are associated with diverse biological activities, including CNS depressant properties. Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed promising results as antidepressant, anticonvulsant, and antianxiety agents without neurotoxicity (Singh et al., 2012).
  • Antibacterial Potential: S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against various gram-negative and gram-positive bacteria. This research highlights the potential of these derivatives as effective antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation: A range of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with some being particularly effective against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Liquid Crystal Properties

  • Mesogenic Materials: Studies on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have revealed interesting liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly affects these properties, making them useful in various applications (Abboud et al., 2017).

properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQLGZLJYUXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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